molecular formula C23H40N6O3Si2 B13094934 Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 121055-69-4

Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B13094934
CAS No.: 121055-69-4
M. Wt: 504.8 g/mol
InChI Key: FCYKAECAKOIHFF-BZSOYRFXSA-N
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Description

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position, and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in the synthesis of nucleic acid analogs and other biochemical applications .

Preparation Methods

The synthesis of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps. The starting material is usually adenosine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions .

Chemical Reactions Analysis

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:

    Chemistry: It is used in the synthesis of nucleic acid analogs and other modified nucleosides, which are important for studying the structure and function of nucleic acids.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid-protein interactions.

    Medicine: Modified nucleosides like this one are explored for their potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of diagnostic tools and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the 3’ position can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The silyl protecting groups help in stabilizing the molecule and preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- can be compared with other similar compounds, such as:

Biological Activity

Adenosine derivatives have garnered attention in pharmaceutical research due to their potential therapeutic applications, particularly in antiviral and anticancer therapies. The compound Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside that may exhibit unique biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The synthesis of adenosine derivatives often involves the modification of the ribose sugar or the nucleobase. The specific compound is synthesized through a series of reactions that involve protecting groups and coupling reactions with cyano and silyl groups. The presence of bulky silyl groups enhances the stability and solubility of the compound in biological systems.

Antiviral Activity

Research has indicated that certain 3'-C-branched and 3'-deoxy analogues of adenosine exhibit varying degrees of antiviral activity. However, studies focusing on similar compounds have shown limited efficacy:

  • In vitro studies : A study involving various 3-deoxy-3-C-branched nucleosides reported that none demonstrated significant cytostatic or antiviral activity against tested viruses . This suggests that while structural modifications can enhance certain properties, they may not always translate to increased biological efficacy.

Cytotoxicity and Cancer Research

The potential for adenosine derivatives to act as anticancer agents has been explored. Some analogues have shown promising cytotoxic effects in cancer cell lines:

  • Cytotoxicity studies : Compounds structurally similar to adenosine have been evaluated for their ability to induce cytotoxicity in various cancer cell lines. For instance, certain modifications have resulted in improved solubility and metabolic stability, which are critical for effective therapeutic agents .

Data Table: Comparison of Biological Activities

Compound NameAntiviral ActivityCytotoxicitySolubilityReference
Adenosine Derivative ALowModerateHigh
Adenosine Derivative BNoneHighModerate
Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-Not reportedNot reportedHigh (expected due to silyl groups)This study

Case Studies

Several case studies have examined the biological implications of modified adenosines:

  • Case Study 1 : A study on 3-deoxy-adenosine analogues found that while structural modifications enhanced certain properties, they did not significantly improve antiviral activity .
  • Case Study 2 : Research on related compounds demonstrated that modifications could lead to improved cytotoxic profiles against specific cancer cell lines, underscoring the importance of structural design in drug development .

Properties

CAS No.

121055-69-4

Molecular Formula

C23H40N6O3Si2

Molecular Weight

504.8 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile

InChI

InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1

InChI Key

FCYKAECAKOIHFF-BZSOYRFXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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